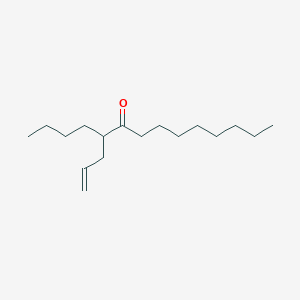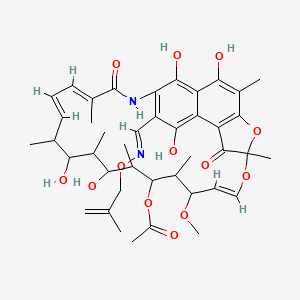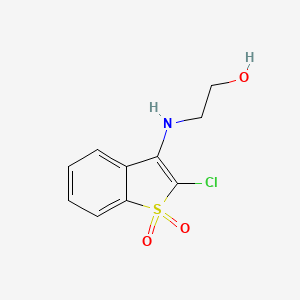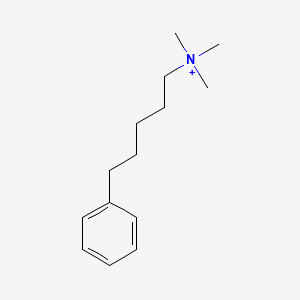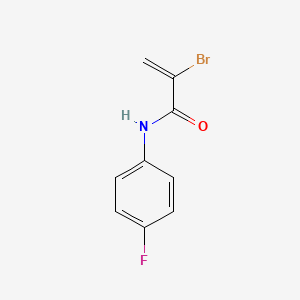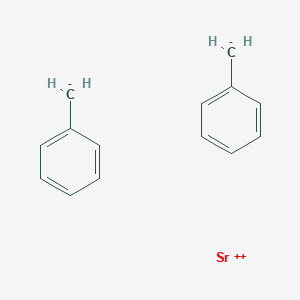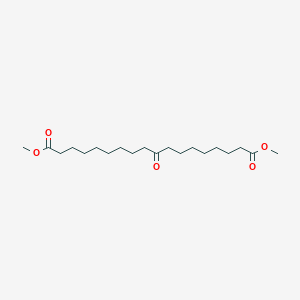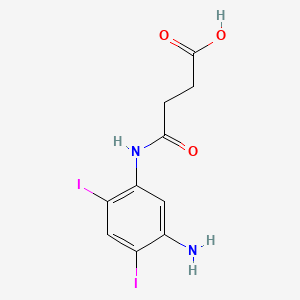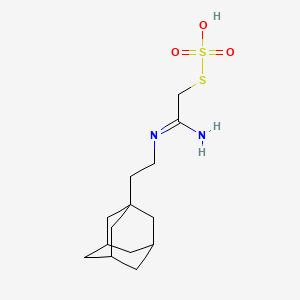
S-((N-1-Adamantylamidino)methyl) hydrogen thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-((N-1-Adamantylamidino)methyl) hydrogen thiosulfate: is a complex organic compound that consists of 24 hydrogen atoms, 14 carbon atoms, 2 nitrogen atoms, 3 oxygen atoms, and 2 sulfur atoms . This compound is notable for its unique structure, which includes an adamantyl group, a thiosulfate group, and an amidino group. The adamantyl group is a bulky, diamond-like structure that imparts stability and rigidity to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-((N-1-Adamantylamidino)methyl) hydrogen thiosulfate typically involves the reaction of adamantyl derivatives with thiosulfate salts under controlled conditions. One common method includes the reaction of 1-adamantylamine with carbon disulfide and hydrogen peroxide to form the intermediate adamantylthiocarbamate, which is then treated with a suitable base to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: S-((N-1-Adamantylamidino)methyl) hydrogen thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonates or sulfates.
Reduction: The compound can be reduced to form thiols or disulfides.
Substitution: The amidino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the amidino group under mild conditions.
Major Products Formed:
Oxidation: Sulfonates and sulfates.
Reduction: Thiols and disulfides.
Substitution: Various adamantyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, S-((N-1-Adamantylamidino)methyl) hydrogen thiosulfate is used as a precursor for the synthesis of other complex molecules. Its unique structure makes it a valuable building block for designing new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with proteins and enzymes makes it useful for investigating biological pathways and mechanisms.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its stability and reactivity make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of high-performance materials with enhanced durability and functionality.
Wirkmechanismus
The mechanism of action of S-((N-1-Adamantylamidino)methyl) hydrogen thiosulfate involves its interaction with molecular targets such as proteins and enzymes. The adamantyl group provides stability, while the thiosulfate and amidino groups participate in chemical reactions with target molecules. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Thiosulfinates: Compounds with the linkage R-S(O)-S-R, known for their antimicrobial and antioxidant properties.
Sulfonates: Compounds with the linkage R-SO3-R, commonly used in detergents and surfactants.
Thiols: Compounds with the linkage R-SH, known for their reactivity and use in biochemistry.
Uniqueness: S-((N-1-Adamantylamidino)methyl) hydrogen thiosulfate is unique due to its combination of an adamantyl group with thiosulfate and amidino groups. This combination imparts stability, reactivity, and versatility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
40283-73-6 |
|---|---|
Molekularformel |
C14H24N2O3S2 |
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
1-[2-[(1-amino-2-sulfosulfanylethylidene)amino]ethyl]adamantane |
InChI |
InChI=1S/C14H24N2O3S2/c15-13(9-20-21(17,18)19)16-2-1-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,1-9H2,(H2,15,16)(H,17,18,19) |
InChI-Schlüssel |
WSKDAHGQWHFGFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)CCN=C(CSS(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




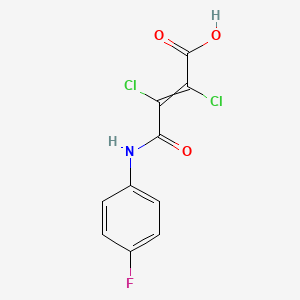
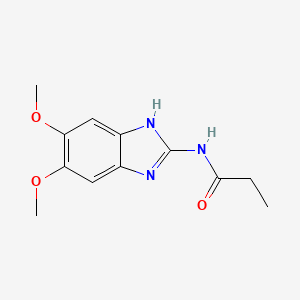
![Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14673494.png)
